3,9-Dimethylnonacosane
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Overview
Description
3,9-Dimethylnonacosane is a hydrocarbon compound with the molecular formula C₃₁H₆₄. It is a type of dimethylalkane, characterized by the presence of two methyl groups attached to a nonacosane backbone. This compound is notable for its role in the cuticular hydrocarbons of various insects, where it functions as a component of pheromones and other signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dimethylnonacosane typically involves the alkylation of long-chain hydrocarbons. One common method is the C-alkylation of ethyl acetoacetate, followed by ionic hydrogenation and decarboxylation reactions.
Industrial Production Methods: These include catalytic hydrogenation and alkylation processes, often conducted under high pressure and temperature to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,9-Dimethylnonacosane primarily undergoes oxidation and substitution reactions. These reactions are facilitated by the presence of methyl groups, which can be targeted by various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of ketones or alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the hydrocarbon chain.
Major Products Formed:
Oxidation: The oxidation of this compound can yield compounds such as 3,9-dimethylnonacosan-2-one.
Substitution: Halogenation can produce derivatives like 3,9-dibromononacosane.
Scientific Research Applications
3,9-Dimethylnonacosane has several applications in scientific research, particularly in the fields of chemistry, biology, and entomology.
Chemistry:
- Used as a model compound for studying hydrocarbon behavior and reactions.
- Investigated for its role in the synthesis of complex organic molecules .
Biology:
- Functions as a component of insect cuticular hydrocarbons, playing a crucial role in communication and mating behaviors.
- Studied for its involvement in the biosynthesis of insect pheromones .
Medicine:
- Potential applications in the development of insect repellents and attractants.
- Explored for its role in the modulation of insect behavior, which can be leveraged for pest control .
Industry:
- Utilized in the formulation of specialty chemicals and materials.
- Investigated for its potential use in the production of bio-based lubricants and surfactants .
Mechanism of Action
The mechanism of action of 3,9-Dimethylnonacosane is primarily related to its role as a signaling molecule in insects. It interacts with specific receptors on the insect cuticle, triggering behavioral responses such as mating and aggregation. The molecular targets include cuticular hydrocarbon receptors and pheromone-binding proteins, which facilitate the recognition and response to the compound .
Comparison with Similar Compounds
3,11-Dimethylnonacosane: Another dimethylalkane with similar structural features but different methyl group positions.
3,7-Dimethylnonacosane: Similar in structure but with methyl groups at different positions on the hydrocarbon chain.
Uniqueness: 3,9-Dimethylnonacosane is unique due to its specific methyl group positioning, which influences its chemical reactivity and biological activity. This distinct structure allows it to function effectively as a pheromone component in certain insect species, differentiating it from other dimethylalkanes .
Properties
CAS No. |
73189-61-4 |
---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
3,9-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-31(4)29-26-23-25-27-30(3)6-2/h30-31H,5-29H2,1-4H3 |
InChI Key |
NDOVDOYSHIGRRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CC |
Origin of Product |
United States |
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